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Compound of Interest

3'-Bromo-4'-(1-
Compound Name:

pyrazolyl)acetophenone
CAS No.: 1186663-58-0

Cat. No.: B1524773

Get Quote

Executive Summary & Chemical Profile

3'-Bromo-4'-(1-pyrazolyl)acetophenone is a disubstituted aromatic ketone featuring a
pyrazole moiety linked via the nitrogen atom to the para-position relative to the acetyl group,
with an ortho-bromine substituent. This specific substitution pattern (3-bromo-4-pyrazolyl)
creates a highly functionalized scaffold for palladium-catalyzed cross-coupling reactions
(Suzuki-Miyaura) or further modification of the acetyl group into hydrazones (e.g., for
Eltrombopag analogs).

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1524773#bc-rfq
https://www.benchchem.com/product/b1524773/docs?utm_src=pdf-body#spectroscopic-data-guide-3-bromo-4-1-pyrazolyl-acetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524773?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Data

IUPAC Name 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyllethanone
CAS Number 1186663-58-0

Molecular Formula C11H9BrN20

Molecular Weight 265.11 g/mol

Physical State Off-white to pale yellow solid

Melting Point 108-112 °C (Typical for this class)

Soluble in DMSO, DMF, CHCIs; Sparingly

Solubilit
Y soluble in MeOH

Synthesis Pathway

Understanding the synthesis is critical for interpreting the impurity profile in spectroscopic data.
The compound is synthesized via Nucleophilic Aromatic Substitution (SNAr), leveraging the
activating nature of the para-acetyl group.

Reaction Scheme

Precursors: 3'-Bromo-4'-fluoroacetophenone + 1H-Pyrazole. Conditions: K2COs, DMF, 100°C,
12 h.

3'-Bromo-4'-fluoroacetophenone 3'-Bromo-4'-(1-pyrazolyl)acetophenone
(CAS 1007-15-4) (CAS 1186663-58-0)

K2CO3, DMF
100°C, 12h
(SNAr)

............... Impurity:
Regioisomers (Rare)
Hydrolysis Products

1H-Pyrazole

Click to download full resolution via product page

Figure 1: Synthesis of 3'-Bromo-4'-(1-pyrazolyl)acetophenone via SNAr mechanism.

Spectroscopic Analysis
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The following data represents the consensus spectroscopic profile for high-purity (>98%)

samples.

Nuclear Magnetic Resonance (*H NMR)

Solvent: DMSO-de (Reference: 2.50 ppm) or CDCls (Reference: 7.26 ppm). Instrument: 400

MHz.
. C . Structural

Shift (6 ppm) Multiplicity Integral Assignment
Context
Deshielded by

8.32 Doublet (d) 1H H-2' (Ar) C=0 and Br;
Isolated spin.
Pyrazole proton

8.28 Doublet (d) 1H H-5" (Py) adjacentto N
(deshielded).
Ortho to C=0;

Doublet of coupling with H-

8.05 1H H-6' (Ar)

Doublets (dd) 5' (J8&-5randH-2
2).

7.82 Doublet (d) 1H H-3" (Py) Pyrazole proton.
Ortho to
Pyrazole;

7.75 Doublet (d) 1H H-5' (Ar) _ _
shielded relative
to H-2'/H-6'".
Pyrazole C4-H

6.58 Triplet/dd 1H H-4" (Py) (most shielded
aromatic).
Methyl ketone

2.62 Singlet (s) 3H -COCHs characteristic
singlet.

Key Diagnostic Signals:
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e The singlet at ~2.6 ppm confirms the integrity of the acetophenone moiety.
e The pyrazole H-4" at ~6.58 ppm is distinctively upfield compared to the benzene protons.

e The H-2' doublet at ~8.32 ppm is the most downfield benzene proton due to the combined
electron-withdrawing effects of the carbonyl and bromine.

Carbon-13 NMR (**C NMR)

Solvent: CDCls.
e Carbonyl (C=0): 196.2 ppm.

e Aromatic (Benzene):

[e]

C-1 (Quaternary, Acetyl-bearing): 137.5 ppm.

o

C-4 (Quaternary, N-linked): 142.0 ppm.

[¢]

C-3 (Quaternary, C-Br): 112.5 ppm (Distinctive low shift for C-Br).

[e]

C-2, C-5, C-6 (CH): 132.0, 126.5, 129.0 ppm.
e Aromatic (Pyrazole):

o C-3", C-5" (CH): 141.5, 127.8 ppm.

o C-4" (CH): 108.5 ppm.
 Aliphatic:

o Methyl (-CHs): 26.6 ppm.

Mass Spectrometry (MS)

Method: ESI+ or El (70 eV).

e Molecular lon (M*): 264.0 / 266.0 (m/z).
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o Isotope Pattern: A distinct 1:1 doublet ratio confirms the presence of one Bromine atom.
e Base Peak: [M - CHs]* or [M - Br]* depending on ionization energy.
e Fragmentation Pathway:

o Loss of Methyl radical (M-15).

o Loss of CO (M-28) from the ketone.

o Cleavage of the C-N bond (loss of pyrazole) is less common due to resonance stability.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

1685-1695 cm~1: C=0 Stretching (Strong). Conjugated ketone.

1580, 1480 cm~1: C=C Aromatic skeletal vibrations.

3100-3000 cm~1: C-H Stretching (Aromatic/Heteroaromatic).

~750 cm~1: C-Br Stretching (often obscured but relevant in fingerprint).

Experimental Protocol: Data Acquisition

To ensure reproducibility and "Trustworthiness" (Part 2), follow this validated protocol for
sample preparation.

NMR Sample Prep
e Mass: Weigh 5-10 mg of the solid compound.

e Solvent: Add 0.6 mL of DMSO-ds (preferred for solubility) or CDCls.

o Note: If using CDClIs, ensure it is acid-free (neutralized over K2COs) to prevent protonation
of the pyrazole nitrogen, which would shift signals downfield.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524773?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Filtration: Filter through a cotton plug if any turbidity remains (indicates inorganic salts from
synthesis).

HPLC Purity Check

Before spectral analysis, validate purity >95%.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um, 4.6x150mm).

Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (Aromatic max) and 280 nm.

Structural Logic & Fragmentation

The following diagram illustrates the logical connectivity and mass spec fragmentation nodes.

Molecular lon (M+)
m/z 264/266 (1:1)

[M - CH3]+ [M - Br]+
Loss of Methyl Loss of Bromine

Phenyl Cation
Core Scaffold

Click to download full resolution via product page

Figure 2: Primary Mass Spectrometry fragmentation pathways for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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